molecular formula C16H15BrO3 B5823224 4-bromobenzyl (2-methylphenoxy)acetate

4-bromobenzyl (2-methylphenoxy)acetate

Cat. No. B5823224
M. Wt: 335.19 g/mol
InChI Key: XZHIEUNDHVGNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzyl (2-methylphenoxy)acetate is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.23 g/mol. In

Mechanism of Action

The mechanism of action of 4-bromobenzyl (2-methylphenoxy)acetate is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways involved in inflammation and cancer cell growth. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-bromobenzyl (2-methylphenoxy)acetate has anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromobenzyl (2-methylphenoxy)acetate is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, its limited solubility in aqueous solvents can be a limitation for certain experiments. Additionally, its potential toxicity and lack of comprehensive safety data may limit its use in certain applications.

Future Directions

For research on 4-bromobenzyl (2-methylphenoxy)acetate include further investigation of its mechanism of action, as well as its potential applications in the treatment of inflammatory diseases and cancer. Additionally, studies on the safety and toxicity of this compound are needed to fully evaluate its potential for use in medicinal applications. Finally, the development of more efficient synthesis methods for this compound may enable its use in larger-scale applications.

Synthesis Methods

The synthesis of 4-bromobenzyl (2-methylphenoxy)acetate involves the reaction between 4-bromobenzyl chloride and 2-methylphenoxyacetic acid in the presence of a base such as potassium carbonate. This reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain a pure sample of 4-bromobenzyl (2-methylphenoxy)acetate.

Scientific Research Applications

4-bromobenzyl (2-methylphenoxy)acetate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential use as a precursor in the synthesis of other compounds with medicinal properties.

properties

IUPAC Name

(4-bromophenyl)methyl 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-12-4-2-3-5-15(12)19-11-16(18)20-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHIEUNDHVGNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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